N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, its role or use, and any notable properties.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used, as well as the yield and purity of the final product.Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Structural Aspects and Fluorescence Properties
Research has explored the structural aspects of similar amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the formation of gels or crystalline salts. These studies highlight the potential of such compounds in developing materials with unique physical properties, such as fluorescence. One study discusses compounds forming host–guest complexes with enhanced fluorescence emission at lower wavelengths compared to their parent compound, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antifungal Activity
Derivatives similar to the compound have been identified as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This suggests a potential application in developing new antifungal drugs or treatments, leveraging the structural specificity of such compounds for therapeutic purposes (Bardiot et al., 2015).
Molecular Docking and Antitumor Activity
A comprehensive structural and vibrational study on a compound with a similar molecular structure highlighted its potential in inhibiting the BRCA2 complex, suggesting a role in cancer therapy. The study utilized DFT calculations, molecular electrostatic potential analysis, and molecular docking to demonstrate the compound's inhibitory activity, indicating its potential application in designing anticancer drugs (El-Azab et al., 2016).
Synthesis and Pharmacological Activities
Research into the synthesis of similar compounds has shown antimicrobial and hemolytic activity, suggesting applications in developing new antimicrobial agents. Such studies are crucial for understanding the compound's potential effects and applications in medicine, particularly in treating infections (Gul et al., 2017).
Safety And Hazards
Safety and hazard analysis involves identifying any risks associated with handling or using the compound. This can include toxicity, flammability, reactivity, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, or improvements to its synthesis.
Please note that without specific information on “N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide”, this is a general outline and may not apply to this specific compound. For accurate and detailed information, it would be necessary to consult scientific literature or conduct laboratory research.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-8-19(17(2)14-16)24-22(27)15-29-20-5-3-4-18-7-9-21(25-23(18)20)26-10-12-28-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAZJIRJFZNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide |
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